molecular formula C17H19N9 B3005647 6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2320176-81-4

6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B3005647
M. Wt: 349.402
InChI Key: ALFGKTRZQJHSPN-UHFFFAOYSA-N
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Description

The compound "6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine" is a heterocyclic compound that is likely to possess significant pharmacological properties due to the presence of multiple rings such as pyrrolopyrimidine, diazepane, and triazolopyridazine. These types of compounds have been studied for various biological activities, including anxiolytic, antimicrobial, antioxidant, and herbicidal activities .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines involves the use of substituted phenyl derivatives and other reagents to construct the triazolopyridazine core . Similarly, the synthesis of pyrimidodiazepines and other uracil derivatives from 5,6-diamino-1-(2-chlorobenzyl)uracil demonstrates the complexity and versatility of the synthetic routes available for such compounds . The synthesis of the specific compound would likely involve a tailored approach to incorporate the pyrrolopyrimidine and diazepane moieties into the triazolopyridazine framework.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by XRD in some cases . Density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks have been employed to understand the molecular geometry, electronic properties, and intermolecular interactions of these compounds . These analyses are crucial for predicting the reactivity and potential binding modes of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of similar triazolopyridazine compounds has been explored through cyclocondensation reactions with reagents like hydroxylamine and hydrazine, leading to the formation of new heterocyclic rings . The presence of reactive functional groups in the compound "6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine" suggests that it could undergo similar reactions, potentially yielding novel derivatives with interesting biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like the one are influenced by their molecular structure. The presence of multiple rings and heteroatoms can affect properties such as solubility, melting point, and stability. The compound's ability to form intermolecular hydrogen bonds and other non-covalent interactions can also impact its physical properties and its behavior in biological systems .

Future Directions

The future research directions for this compound could include further studies to determine its biological activities and potential therapeutic applications. For instance, it could be tested against a range of biological targets to determine its activity profile. It could also be modified to improve its activity or reduce any potential side effects .

properties

IUPAC Name

6-[4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N9/c1-12-9-13-16(21-12)17(19-10-18-13)25-6-2-5-24(7-8-25)15-4-3-14-22-20-11-26(14)23-15/h3-4,9-11,21H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFGKTRZQJHSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)N3CCCN(CC3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

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